molecular formula C12H16OSi B14241629 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- CAS No. 492440-09-2

3-Butyn-1-ol, 4-(dimethylphenylsilyl)-

Cat. No.: B14241629
CAS No.: 492440-09-2
M. Wt: 204.34 g/mol
InChI Key: XPTQSQAQPQPDHL-UHFFFAOYSA-N
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Description

3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an organic compound with the molecular formula C12H16OSi. It is a derivative of 3-Butyn-1-ol, where a dimethylphenylsilyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- typically involves the reaction of 3-Butyn-1-ol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl\text{3-Butyn-1-ol} + \text{Dimethylphenylsilyl chloride} \xrightarrow{\text{Base}} \text{3-Butyn-1-ol, 4-(dimethylphenylsilyl)-} + \text{HCl} 3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase​3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl

Industrial Production Methods

While specific industrial production methods for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of 4-(dimethylphenylsilyl)butanal or 4-(dimethylphenylsilyl)butanoic acid.

    Reduction: Formation of 4-(dimethylphenylsilyl)butene or 4-(dimethylphenylsilyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butyn-1-ol, 4-(dimethylphenylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- depends on the specific reaction it undergoes. Generally, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: The parent compound without the silyl group.

    4-Trimethylsilyl-3-butyn-1-ol: A similar compound with a trimethylsilyl group instead of a dimethylphenylsilyl group.

    4-Hydroxy-1-butyne: Another related compound with a hydroxyl group at the fourth position.

Uniqueness

3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals.

Properties

CAS No.

492440-09-2

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]but-3-yn-1-ol

InChI

InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3

InChI Key

XPTQSQAQPQPDHL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CCCO)C1=CC=CC=C1

Origin of Product

United States

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